4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.
Final Functionalization: The butyl and methyl groups can be introduced through alkylation reactions, using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide: shares similarities with other benzamide derivatives and sulfonamide compounds.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide: Lacks the sulfamoyl group but retains the isoindole and benzamide core.
4-[butyl(methyl)sulfamoyl]benzamide: Lacks the isoindole group but retains the sulfamoyl and benzamide core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-12-23(2)29(27,28)14-10-8-13(9-11-14)18(24)21-16-7-5-6-15-17(16)20(26)22-19(15)25/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXMXYVHHBEJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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